2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17541557
InChI: InChI=1S/C9H12N4S/c1-2-11-9-12-3-5-13(9)7(1)8-10-4-6-14-8/h4,6-7H,1-3,5H2,(H,11,12)
SMILES:
Molecular Formula: C9H12N4S
Molecular Weight: 208.29 g/mol

2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole

CAS No.:

Cat. No.: VC17541557

Molecular Formula: C9H12N4S

Molecular Weight: 208.29 g/mol

* For research use only. Not for human or veterinary use.

2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole -

Specification

Molecular Formula C9H12N4S
Molecular Weight 208.29 g/mol
IUPAC Name 2-(1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidin-5-yl)-1,3-thiazole
Standard InChI InChI=1S/C9H12N4S/c1-2-11-9-12-3-5-13(9)7(1)8-10-4-6-14-8/h4,6-7H,1-3,5H2,(H,11,12)
Standard InChI Key YMAFVPHWKBAFJZ-UHFFFAOYSA-N
Canonical SMILES C1CN=C2NCCN2C1C3=NC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole, reflects its fused bicyclic system. The imidazo[1,2-a]pyrimidine core consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring, while the 1,3-thiazole group introduces a sulfur and nitrogen-containing heterocycle at position 5. This arrangement creates a planar, conjugated system with potential for π-π interactions and hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H12N4S\text{C}_9\text{H}_{12}\text{N}_4\text{S}
Molecular Weight208.29 g/mol
CAS Number1696475-22-5
DensityNot reported
Melting/Boiling PointsNot reported

The absence of experimental data for density and thermal properties underscores the need for further characterization .

Spectral Characterization

While direct spectral data for this specific compound remains unpublished, analogous imidazo[1,2-a]pyrimidine derivatives synthesized via Vilsmeier-Haack reactions exhibit diagnostic FT-IR peaks:

  • C=N stretching: 1595–1631 cm1^{-1} (imidazo and pyrimidine rings)

  • C=O vibrations: 1670–1677 cm1^{-1} (in carbaldehyde intermediates)
    1H-NMR^1\text{H-NMR} spectra of related compounds show aromatic protons in the δ 7.2–8.5 ppm range and aliphatic protons between δ 3.1–4.3 ppm .

Synthesis and Reaction Pathways

Core Synthesis Strategy

The synthesis of imidazo[1,2-a]pyrimidine-thiazole hybrids typically involves multistep sequences:

  • Condensation: Reacting 2-aminopyrimidine with α-halo ketones (e.g., 4-bromophenacyl bromide) in ethanol under reflux forms the imidazo[1,2-a]pyrimidine scaffold .

  • Functionalization: Introducing a carbaldehyde group at position 3 via Vilsmeier-Haack reaction (POCl3_3/DMF at 70°C) .

  • Thiazole Formation: Cyclocondensation of thiosemicarbazones with 4-bromophenacyl bromide yields the 1,3-thiazole moiety .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsDurationYield
Imidazo ring formationEthanol, reflux6 hours87–89%
Vilsmeier-HaackPOCl3_3, DMF, 70°C12 hours75–80%
Thiazole cyclization4-Bromophenacyl bromide, NaOAc6 hours67–71%

Mechanistic Insights

The thiazole ring forms via nucleophilic attack of the thiosemicarbazone’s sulfur on the α-carbon of 4-bromophenacyl bromide, followed by bromide elimination and aromatization . This pathway parallels the Hantzsch thiazole synthesis, adapted for fused heterocyclic systems.

Functional Properties and Applications

Anti-Corrosion Activity

Though direct studies on this compound are lacking, structurally similar thiadiazole-imidazo[1,2-a]pyrimidine hybrids demonstrate 82–89% corrosion inhibition efficiency on mild steel in acidic media . The mechanism likely involves adsorption of the planar heterocycles onto metal surfaces, forming protective films via:

  • Coordination bonding between sulfur/nitrogen atoms and Fe2+^{2+} ions

  • Electron donation from aromatic π-systems to vacant d-orbitals

Challenges and Future Directions

Characterization Gaps

Critical data missing for this compound includes:

  • Solubility profile: In aqueous and organic solvents

  • Thermal stability: TGA/DSC analysis

  • Crystal structure: X-ray diffraction data

Synthetic Optimization

Current routes yield 67–71% for final products . Microwave-assisted synthesis or flow chemistry could improve efficiency. Computational modeling (DFT, molecular docking) may guide structure-activity relationship (SAR) studies.

Application-Specific Testing

Priority research areas:

  • Electrochemical studies: Corrosion inhibition in industrial alloys

  • In vitro bioassays: Screening against cancer cell lines (MCF-7, A549)

  • Formulation development: Nanoencapsulation for enhanced drug delivery

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